

# Technical Guide: In Vitro Profiling of 2-(3-Bromophenyl)-2-(methylamino)acetamide

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## Compound of Interest

Compound Name: 2-(3-Bromophenyl)-2-(methylamino)acetamide

CAS No.: 1218221-61-4

Cat. No.: B1528593

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## Executive Summary & Compound Identity

**2-(3-Bromophenyl)-2-(methylamino)acetamide** (referred to herein as 3-BM-GlyAm) is a specific alpha-amino amide derivative. While direct pharmacological literature on this specific entity is limited, it is chemically identified as a stable intermediate in the Strecker synthesis of 3-substituted cathinones (e.g., 3-Bromomethcathinone, 3-BMC) and amphetamines. It also shares structural homology with sarcosine-based Glycine Transporter 1 (GlyT1) inhibitors.

This guide provides a comprehensive technical framework for researchers to profile the in vitro activity of 3-BM-GlyAm, focusing on its potential role as a synthesis impurity, a pharmacological by-product, or a novel scaffold for NMDA receptor modulation.

## Chemical Identity Table

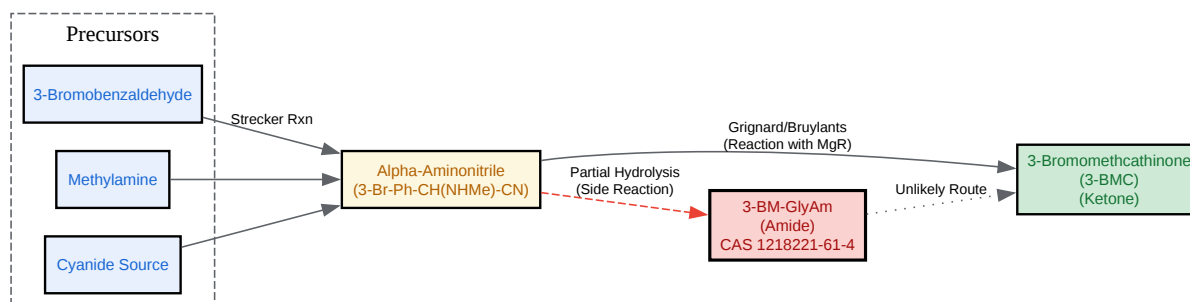
Property	Detail
IUPAC Name	2-(3-Bromophenyl)-2-(methylamino)acetamide
Common Aliases	3-Bromo-N-methyl-phenylglycinamide; 3-BMC-Amide Intermediate
CAS Number	1218221-61-4
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BrN <sub>2</sub> O
Molecular Weight	243.10 g/mol
Predicted LogP	~0.8 - 1.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors	2 / 2
Structural Class	Alpha-amino amide; Phenylglycinamide derivative

## Contextual Relevance & Synthesis Pathway

Understanding the origin of 3-BM-GlyAm is critical for interpreting its presence in biological or forensic samples. It is most commonly encountered as a hydrolysis product of the alpha-aminonitrile intermediate during the synthesis of 3-Bromomethcathinone (3-BMC) or related analogs.

## Synthesis & Impurity Formation Pathway (DOT Diagram)

The following diagram illustrates the formation of 3-BM-GlyAm from the Strecker synthesis route.



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Figure 1: Formation of 3-BM-GlyAm as a hydrolysis byproduct during the synthesis of 3-BMC.

## Predicted In Vitro Pharmacology (SAR Analysis)

In the absence of direct empirical data, Structure-Activity Relationship (SAR) analysis allows us to prioritize specific assays.

### Monoamine Transporter Activity (DAT/NET/SERT)

- Prediction: Low/Inactive.
- Rationale: Psychoactive cathinones and amphetamines require a basic amine and a lipophilic core to bind monoamine transporters. While 3-BM-GlyAm possesses the amine and phenyl ring, the amide group (-CONH<sub>2</sub>) significantly increases polarity and steric bulk at the alpha position, typically abolishing affinity for DAT, NET, and SERT compared to the ketone or alkyl counterparts.
- Relevance: High. It must be screened to rule out toxicity or synergistic effects if found as an impurity.

### NMDA Receptor & Glycine Transporter 1 (GlyT1)

- Prediction: Moderate Activity Possible.

- Rationale: The structure is a phenyl-substituted derivative of Sarcosine (N-methylglycine) amide.
  - Sarcosine is a GlyT1 inhibitor and NMDAR co-agonist.
  - N-methyl-phenylglycine derivatives have shown utility as GlyT1 inhibitors in schizophrenia research.
  - The amide moiety may act as a prodrug or possess intrinsic affinity for the glycine modulatory site on the NMDA receptor.

## Experimental Protocols

To definitively characterize 3-BM-GlyAm, the following standardized protocols should be executed. These protocols ensure data integrity and reproducibility.

### Protocol A: Competitive Radioligand Binding (NMDA Receptor - Glycine Site)

Objective: Determine the affinity (

) of 3-BM-GlyAm for the glycine site of the NMDA receptor.

Materials:

- Ligand: [<sup>3</sup>H]-MDL 105,519 (Specific glycine site antagonist) or [<sup>3</sup>H]-Glycine.
- Tissue: Rat cerebral cortex membranes (washed to remove endogenous glycine).
- Buffer: 50 mM Tris-Acetate, pH 7.4.

Workflow:

- Membrane Preparation: Homogenize rat cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min). Collect supernatant and centrifuge (20,000 x g, 20 min) to pellet membranes. Wash pellet 3x with Tris-Acetate buffer to remove endogenous glutamate/glycine.
- Incubation:

- Total Volume: 500  $\mu$ L.
- Mix: 100  $\mu$ L Membrane suspension + 50  $\mu$ L [ $^3$ H]-Ligand (2 nM final) + 50  $\mu$ L 3-BM-GlyAm (Concentration range:  
  
to  
  
M).
- Non-specific binding determined with 1 mM Glycine or 10  $\mu$ M MDL 105,519.
- Equilibrium: Incubate at 4°C for 60 minutes.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester. Wash 3x with ice-cold buffer.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate  
  
and convert to  
  
using the Cheng-Prusoff equation.

## Protocol B: Monoamine Uptake Inhibition (Functional Assay)

Objective: Assess if 3-BM-GlyAm inhibits the reuptake of Dopamine (DA), Norepinephrine (NE), or Serotonin (5-HT).

Materials:

- Cells: HEK293 cells stably expressing human DAT, NET, or SERT.
- Substrates: Fluorescent neurotransmitter mimics (e.g., ASP+) or tritiated neurotransmitters ( $^3$ H]-DA).

Workflow:

- Seeding: Plate cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

- Pre-incubation: Remove media. Wash with Krebs-Ringer-HEPES (KRH) buffer. Add 3-BM-GlyAm (1 nM - 100  $\mu$ M) and incubate for 10 min at 37°C.
- Uptake: Add substrate (e.g., 20 nM [ $^3$ H]-DA). Incubate for 5-10 minutes.
- Stop: Aspirate buffer rapidly. Wash cells 3x with ice-cold KRH.
- Lysis & Detection: Lyse cells with 1% SDS or 0.1 N NaOH. Measure radioactivity (CPM).
- Data: Plot % Uptake vs. Log[Concentration].

## Protocol C: Metabolic Stability (Microsomal Incubations)

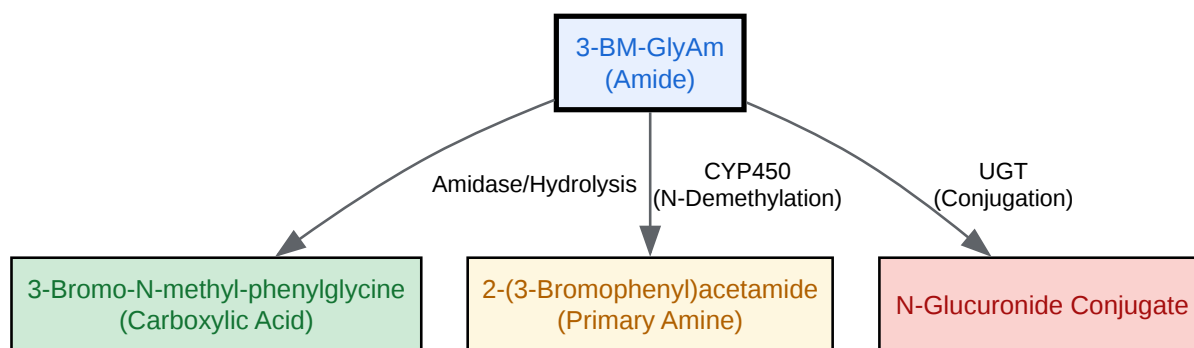
Objective: Determine the intrinsic clearance and half-life of 3-BM-GlyAm, specifically looking for hydrolysis to the carboxylic acid (3-bromo-N-methyl-phenylglycine).

Workflow:

- Reaction Mix: Liver microsomes (human/rat, 0.5 mg/mL protein), NADPH regenerating system (1.3 mM NADP<sup>+</sup>, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH), MgCl<sub>2</sub> (3.3 mM).
- Substrate: Add 3-BM-GlyAm (1  $\mu$ M final).
- Sampling: Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 minutes.
- Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
  - Monitor Transitions: Parent (243  $\rightarrow$  212, loss of NH<sub>2</sub>CH<sub>3</sub>) and potential acid metabolite (244  $\rightarrow$  ...).

## Predicted Metabolic Fate (DOT Diagram)

The following diagram outlines the logical metabolic degradation of 3-BM-GlyAm in vitro.



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Figure 2: Predicted metabolic pathways for 3-BM-GlyAm.

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60797148, **2-(3-Bromophenyl)-2-(methylamino)acetamide**. Retrieved from [\[Link\]](#)
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